molecular formula C24H27N5O4 B2696258 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-99-8

7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2696258
CAS No.: 1021123-99-8
M. Wt: 449.511
InChI Key: VUWAARFAHWGHJR-UHFFFAOYSA-N
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Description

7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a phenyl group at position 2, a 2-methoxyethyl group at position 5, and a 4-(cyclopropanecarbonyl)piperazine-1-carbonyl moiety at position 5. This structure combines pyrazole, pyridine, and piperazine pharmacophores, which are commonly associated with bioactivity in kinase inhibition, CNS modulation, or antimicrobial applications . The cyclopropanecarbonyl group may enhance metabolic stability, while the methoxyethyl substituent likely improves solubility compared to alkyl or halogenated analogs .

Properties

IUPAC Name

7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-33-14-13-26-15-19(23(31)28-11-9-27(10-12-28)22(30)17-7-8-17)21-20(16-26)24(32)29(25-21)18-5-3-2-4-6-18/h2-6,15-17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWAARFAHWGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with pyrazolo-pyridinones and pyrazolo-pyrimidinones reported in the literature. Key differences lie in substituent patterns and piperazine modifications:

Compound Name Core Structure Substituents Key Properties
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 7: 4-(cyclopropanecarbonyl)piperazine; 5: 2-methoxyethyl; 2: phenyl Enhanced solubility (methoxyethyl), potential kinase inhibition
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 7: 4-(2-fluorophenyl)piperazine; 5: ethyl; 2: phenyl Lower solubility (ethyl group); fluorophenyl may improve CNS penetration
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5: 4-methoxyphenyl; 2: phenyl Anticandidal activity reported; lacks piperazine moiety
3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one (6) Pyrazolo-pyrimidino-pyridine 7: thioxo; 3: methyl; 1,4: phenyl Antimicrobial activity; sulfur substitution may influence redox properties

Physicochemical Data (Hypothetical)

Parameter Target Compound 5-Ethyl-7-(fluorophenyl-piperazine) Analog MK66 (Pyrazolo-pyrimidinone)
Molecular Weight ~550 g/mol ~463 g/mol ~350 g/mol
LogP (Predicted) 2.8 3.5 2.1
Aqueous Solubility Moderate (methoxy) Low (ethyl/fluorophenyl) High (methoxyphenyl)
Metabolic Stability High (cyclopropane) Moderate Low (unmodified piperazine)

Research Findings and Implications

  • Structural Optimization : The cyclopropanecarbonyl-piperazine group in the target compound represents a strategic modification to balance solubility and stability, addressing limitations observed in ethyl- or fluorophenyl-substituted analogs .
  • Synthetic Feasibility : MCRs (e.g., one-pot three-component reactions in ) could streamline synthesis, though piperazine coupling may require stringent conditions to avoid byproducts .
  • Unresolved Questions : Direct biological data for the target compound are absent in the provided evidence. Comparative studies with MK66 () and fluorophenyl-piperazine analogs () are needed to validate hypothesized kinase or antimicrobial activity.

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